molecular formula C18H27ClN2 B5646172 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine

1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine

Cat. No.: B5646172
M. Wt: 306.9 g/mol
InChI Key: ARUZBSVKMDHBKR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine class Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-ethylcyclohexyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine typically involves the reaction of 4-chlorophenylpiperazine with 4-ethylcyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved in its effects are still under investigation .

Comparison with Similar Compounds

Uniqueness: 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine is unique due to the presence of both the 4-chlorophenyl and 4-ethylcyclohexyl groups, which contribute to its distinct chemical and pharmacological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2/c1-2-15-3-7-17(8-4-15)20-11-13-21(14-12-20)18-9-5-16(19)6-10-18/h5-6,9-10,15,17H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUZBSVKMDHBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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